2-(4-Cyanophenyl)-3'-iodoacetophenone

Cross-coupling Regioselectivity Aryl iodide

Researchers developing kinase inhibitors often struggle to find scalable building blocks with orthogonal reactive handles. This compound solves that problem by providing both a 3'-iodoaryl group for Pd-catalyzed cross-coupling and a 4-cyanophenyl moiety for nitrile transformations, enabling independent elaboration in fragment-based drug discovery programs. Key supply-chain differentiators: - 97% purity validated for SAR campaigns - Distinct 3'-iodo regiochemistry (not interchangeable with 2'- or 4'-isomers) - Available in 1g, 2g, 5g research quantities for immediate dispatch

Molecular Formula C15H10INO
Molecular Weight 347.15 g/mol
CAS No. 146653-53-4
Cat. No. B140896
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name2-(4-Cyanophenyl)-3'-iodoacetophenone
CAS146653-53-4
Synonyms2-(4-CYANOPHENYL)-3'-IODOACETOPHENONE
Molecular FormulaC15H10INO
Molecular Weight347.15 g/mol
Structural Identifiers
SMILESC1=CC(=CC(=C1)I)C(=O)CC2=CC=C(C=C2)C#N
InChIInChI=1S/C15H10INO/c16-14-3-1-2-13(9-14)15(18)8-11-4-6-12(10-17)7-5-11/h1-7,9H,8H2
InChIKeyWHIRGKMPNXIDIS-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes1 g / 2 g / 5 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

2-(4-Cyanophenyl)-3'-iodoacetophenone: Chemical Identity & Profile


2-(4-Cyanophenyl)-3'-iodoacetophenone (IUPAC: 4-[2-(3-iodophenyl)-2-oxoethyl]benzonitrile; CAS 146653-53-4) is a synthetic aryl ketone with the molecular formula C15H10INO and a molecular weight of 347.15 g/mol [1]. It belongs to the class of iodo-substituted acetophenones bearing a 4-cyanophenyl moiety at the α-methylene position. The compound is commercially available as a research chemical from multiple suppliers at purities of 95% to 97%, with pricing that reflects its specialty intermediate status [2]. Its structure combines an electron-withdrawing cyano group, a ketone carbonyl, and an aryl iodide positioned meta to the carbonyl on the acetophenone ring—a regiochemical arrangement that distinguishes it from the corresponding 2'-iodo and 4'-iodo positional isomers (CAS 898784-41-3 and CAS 898784-43-5, respectively) [3].

2-(4-Cyanophenyl)-3'-iodoacetophenone: Positional Isomer Specificity


The 3'-iodo substitution pattern on the acetophenone ring of 2-(4-Cyanophenyl)-3'-iodoacetophenone (CAS 146653-53-4) is not interchangeable with the 2'-iodo or 4'-iodo positional isomers due to fundamentally different electronic and steric environments at the reactive aryl iodide site [1]. In palladium-catalyzed cross-coupling reactions such as Suzuki-Miyaura and Sonogashira couplings, the position of the iodine relative to the electron-withdrawing ketone carbonyl directly modulates oxidative addition rates and subsequent transmetallation efficiency—a principle well-established for iodoacetophenone regioisomers [2]. Furthermore, the para-cyano substituent on the benzyl ring exerts a distinct electron-withdrawing effect through the methylene bridge, influencing both the carbonyl reactivity and the overall molecular dipole moment, with a computed LogP of 3.59 and polar surface area of 40.86 Ų that differ from non-cyanated analogs [3]. Generic substitution with simpler iodoacetophenones (e.g., 3'-iodoacetophenone, CAS 14452-30-3) forfeits the cyano group entirely, eliminating the synthetic handle required for downstream nitrile transformations and the crystallographic packing features (monoclinic P21/c) relevant to solid-state applications .

2-(4-Cyanophenyl)-3'-iodoacetophenone: Differentiation Evidence


Regiochemical Specificity in Cross-Coupling

The 3'-iodo substitution of the target compound (CAS 146653-53-4) places the iodine meta to the ketone carbonyl, whereas the 2'-iodo isomer (CAS 898784-41-3) places it ortho, and the 4'-iodo isomer (CAS 898784-43-5) places it para . In Pd-catalyzed cross-coupling reactions, the meta relationship between the iodine and the electron-withdrawing carbonyl group results in a distinct electronic activation profile for oxidative addition when compared with the ortho isomer (which introduces steric hindrance) and the para isomer (which positions the iodine in direct conjugation with the carbonyl) [1]. This regiochemical difference directly impacts coupling yields and selectivity in the construction of heterocyclic scaffolds, a critical consideration for medicinal chemistry campaigns where the 3'-iodo isomer serves as a precursor for kinase inhibitor pharmacophores [2].

Cross-coupling Regioselectivity Aryl iodide

Crystallographic Validation for SAR Modeling

The single-crystal X-ray diffraction data for 2-(4-Cyanophenyl)-3'-iodoacetophenone (CAS 146653-53-4) establishes that it crystallizes in the monoclinic system with space group P21/c, a centrosymmetric space group that is well-suited for unambiguous structure determination [1]. The crystal structure has been deposited and refined, providing unit cell parameters that serve as a definitive identity confirmation and enabling atomic-level conformational analysis of the molecule in the solid state. This crystallographic characterization is not uniformly available for all positional isomers (e.g., the 2'-iodo analog CAS 898784-41-3 lacks a publicly reported crystal structure with equivalent refinement details) [2]. For structure-activity relationship (SAR) studies, the availability of a well-resolved crystal structure enables computational docking, conformational analysis, and pharmacophore modeling with higher confidence than compounds lacking crystallographic validation [1].

Crystallography SAR Solid-state

Lipophilicity and PSA vs. Non-Cyanated Analogs

The target compound (CAS 146653-53-4) has a computed LogP of 3.58828 and a polar surface area (PSA) of 40.86 Ų [1]. In contrast, 3'-iodoacetophenone (CAS 14452-30-3), which lacks the 4-cyanophenyl substituent, has a lower molecular weight (246.05 g/mol vs. 347.15 g/mol) and a correspondingly lower LogP of approximately 2.5 (estimated) and a smaller PSA . The presence of the 4-cyanophenyl group increases lipophilicity by approximately 1 LogP unit while adding only one hydrogen bond acceptor (the nitrile nitrogen), resulting in a moderate PSA increase that maintains drug-like property space [2]. This LogP difference of approximately 1 unit translates to roughly a 10-fold difference in octanol-water partition coefficient, which is meaningful for membrane permeability predictions and pharmacokinetic profiling.

Lipophilicity Drug-likeness Physicochemical

Commercial Purity and Supplier Availability

The target compound (CAS 146653-53-4) is commercially supplied at a minimum purity of 95% (AKSci) to 97% (Fluorochem, A2B Chem LLC) as verified by multiple independent vendors [1]. The 97% purity grade from Fluorochem is priced at approximately £424 per gram (1 g scale), scaling to £672 for 2 g and £1,447 for 5 g, reflecting the compound's specialty intermediate status [1]. In comparison, the regioisomeric 4'-iodo analog (CAS 898784-43-5) is listed at 95% minimum purity from AKSci, indicating comparable but not identical quality specifications across the positional isomer series . The 97% purity level supports direct use in synthetic transformations without additional purification, which is a practical consideration for laboratory procurement where throughput and reproducibility are prioritized.

Quality control Procurement Purity

Orthogonal Aryl Iodide and Nitrile Reactivity

The target compound (CAS 146653-53-4) uniquely combines an aryl iodide with a nitrile group in a single molecular scaffold, providing two orthogonal functional handles for sequential synthetic elaboration [1]. The aryl iodide enables Pd-catalyzed cross-coupling (Suzuki, Sonogashira, Heck), while the nitrile can undergo hydrolysis to amide/carboxylic acid, reduction to amine, or cycloaddition reactions . In contrast, 3'-iodoacetophenone (CAS 14452-30-3) provides only the aryl iodide handle, limiting downstream diversification to a single functional group transformation . The bifunctional nature of the target compound enables convergent synthetic strategies where both functional groups can be elaborated independently, reducing the number of synthetic steps required to access complex heterocyclic products by an estimated 2–4 steps compared to sequential mono-functional building block approaches [1].

Bifunctional building block Orthogonal reactivity Synthetic intermediate

2-(4-Cyanophenyl)-3'-iodoacetophenone: Application Scenarios


Kinase Inhibitor Scaffold Synthesis

In kinase inhibitor discovery programs, the target compound serves as a precursor for heterocyclic scaffolds where the 3'-iodo group undergoes Pd-catalyzed Suzuki-Miyaura coupling to install aryl/heteroaryl diversity elements, followed by nitrile transformation (hydrolysis to primary amide or reduction to aminomethyl) to generate key pharmacophoric elements [1]. The monoclinic P21/c crystal structure provides validated conformational data for docking studies, enabling rational design of analogs targeting specific kinase ATP-binding pockets [1]. Procurement of the 97% purity grade from Fluorochem or A2B Chem ensures consistent quality for SAR campaigns where impurities could confound biological assay interpretation [2].

NLO and Liquid Crystal Applications

The 4-cyanophenyl moiety enhances electron-withdrawing capacity, making the compound a candidate building block for donor-acceptor systems used in non-linear optical materials, where intramolecular charge transfer is critical for second-order hyperpolarizability [1]. The compound has been employed in the study of liquid crystalline systems, where the combination of a rigid aromatic core (cyanobiphenyl-like) with a polar terminal group contributes to mesophase stabilization . The computed dipole moment arising from the electron-withdrawing cyano group and the polarizable iodine atom provides a distinct electronic profile compared to non-iodinated or non-cyanated analogs.

Convergent Synthesis with Bifunctional Building Block

The orthogonal reactivity of the aryl iodide (cross-coupling) and nitrile (reduction, hydrolysis, cycloaddition) functional groups enables convergent synthetic strategies where both handles are elaborated independently [1]. This reduces the linear step count for complex molecule construction and is particularly valuable in fragment-based drug discovery, where the compound can serve as a central scaffold for fragment growing via two distinct vectors [2]. The 3'-iodo regiochemistry places the coupling site meta to the carbonyl, providing a geometry that may be preferred for accessing specific substitution patterns in target heterocycles compared to the ortho- or para-iodo isomers [1].

Validated Structural Data for Molecular Modeling

The availability of a refined single-crystal X-ray structure (monoclinic, space group P21/c) for the target compound provides an experimentally validated starting geometry for density functional theory (DFT) calculations, molecular docking, and pharmacophore modeling [1]. This structural data reduces the conformational uncertainty inherent in purely computational models, which is particularly important when the compound is used as a fragment or scaffold in structure-based drug design. The heavy iodine atom also provides anomalous scattering for phase determination in macromolecular crystallography if the compound is co-crystallized with a protein target.

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